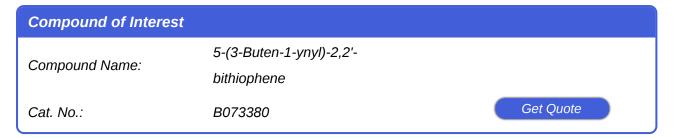


mass spectrometry analysis of 5-(3-Buten-1-ynyl)-2,2'-bithiophene

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An In-Depth Technical Guide to the Mass Spectrometry Analysis of **5-(3-Buten-1-ynyl)-2,2'-bithiophene**

Introduction

5-(3-Buten-1-ynyl)-2,2'-bithiophene is a naturally occurring polyacetylene found in various plant species, notably in the Asteraceae family. Its biological activity, including nematicidal and phototoxic properties, makes it a compound of interest for researchers in natural product chemistry, chemical ecology, and drug development. The structural elucidation and quantification of this and related compounds are crucial for understanding their biological function and potential applications. Mass spectrometry (MS) is a cornerstone analytical technique for this purpose, providing detailed information on the molecular weight and structure of the analyte.

This technical guide provides a comprehensive overview of the mass spectrometric analysis of **5-(3-Buten-1-ynyl)-2,2'-bithiophene**. It details a standard experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis, proposes a plausible fragmentation pathway based on electron ionization (EI), and presents the expected quantitative data in a clear, tabular format. This document is intended for researchers, scientists, and drug development professionals who are engaged in the analysis of thiophenic compounds.

Molecular Structure and Properties



• IUPAC Name: 5-(3-Buten-1-ynyl)-2,2'-bithiophene

Molecular Formula: C₁₂H₈S₂[1][2]

Molecular Weight: 216.32 g/mol [1][2]

• Structure: A bithiophene core substituted with a butenynyl side chain.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A detailed methodology for the analysis of **5-(3-Buten-1-ynyl)-2,2'-bithiophene** using GC-MS with electron ionization is provided below.

1. Sample Preparation:

- Extraction: Plant material or a synthetic reaction mixture is extracted with a suitable organic solvent such as hexane, dichloromethane, or a mixture of methanol and dichloromethane.
- Purification: The crude extract is purified using column chromatography on silica gel with a hexane-ethyl acetate gradient to isolate the target compound.
- Sample for GC-MS: A 1 mg/mL stock solution of the purified compound is prepared in hexane. This is further diluted to a working concentration of 10-100 μg/mL for injection into the GC-MS system.

2. Instrumentation:

- Gas Chromatograph: An Agilent 7890B GC system (or equivalent) equipped with a split/splitless injector.
- Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness), is suitable for the separation.
- Mass Spectrometer: An Agilent 5977A MSD (or equivalent) single quadrupole mass spectrometer with an electron ionization (EI) source.



3. GC-MS Parameters:

Parameter	Value	
Injector Temperature	250°C	
Injection Volume	1 μL	
Injection Mode	Splitless	
Carrier Gas	Helium	
Flow Rate	1.0 mL/min	
Oven Program	Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.	
Transfer Line Temp.	280°C	
Ion Source Temp.	230°C	
Quadrupole Temp.	150°C	
Ionization Energy	70 eV	
Mass Range	m/z 40-400	
Scan Speed	1562 amu/s	

Experimental Workflow

Caption: Experimental workflow for the GC-MS analysis of **5-(3-Buten-1-ynyl)-2,2'-bithiophene**.

Mass Spectral Data and Fragmentation Analysis

Upon electron ionization, **5-(3-Buten-1-ynyl)-2,2'-bithiophene** will undergo fragmentation, providing a characteristic mass spectrum. The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their plausible relative abundances.



m/z	Proposed Fragment Ion	Formula	Relative Abundance (%)
216	[M] ⁺	[C ₁₂ H ₈ S ₂] ⁺	100
185	[M - CH ₂ CH] ⁺ or [M - C ₂ H ₃] ⁺	[C10H5S2]+	35
171	[M - C₃H₅] ⁺	[C ₉ H ₃ S ₂] ⁺	20
165	[C ₈ H ₅ S ₂] ⁺	[C ₈ H ₅ S ₂] ⁺	45
133	[C ₈ H₅S] ⁺	[C ₈ H ₅ S] ⁺	15
121	[C7H5S] ⁺	[C7H5S] ⁺	25
83	[C ₄ H ₃ S] ⁺	[C ₄ H ₃ S] ⁺	30

Proposed Fragmentation Pathway

The fragmentation of the molecular ion ([M]⁺, m/z 216) is expected to proceed through several key pathways, primarily involving the cleavage of the butenynyl side chain and the bithiophene core.

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